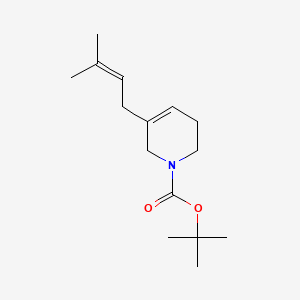
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the condensation of β-alkoxyvinyl trifluoromethyl ketones with thiosemicarbazide . This reaction proceeds under mild conditions and yields the desired pyrazole derivative. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: This compound shares a similar pyrazole core but differs in its functional groups.
3-methyl-1-phenyl-1H-pyrazole: This compound lacks the trifluoromethyl group, which affects its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine distinguishes it from other similar compounds. This group enhances its chemical stability, biological activity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H10F3N3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)16-17(10(7)15)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |
InChI-Schlüssel |
MVIRKDLCPVEWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)



![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)



